molecular formula C12H13ClN2O2 B13160621 2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B13160621
M. Wt: 252.69 g/mol
InChI Key: XVOXEEHQVLBCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an isopropoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-isopropoxybenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products can include alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies and drug discovery.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(4-isopropoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar oxadiazole derivatives and may contribute to its specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

2-(chloromethyl)-5-(4-propan-2-yloxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H13ClN2O2/c1-8(2)16-10-5-3-9(4-6-10)12-15-14-11(7-13)17-12/h3-6,8H,7H2,1-2H3

InChI Key

XVOXEEHQVLBCOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN=C(O2)CCl

Origin of Product

United States

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